molecular formula C7H4BrF4NO B13433140 5-Bromo-3-fluoro-2-(trifluoromethoxy)aniline CAS No. 1805249-12-0

5-Bromo-3-fluoro-2-(trifluoromethoxy)aniline

Cat. No.: B13433140
CAS No.: 1805249-12-0
M. Wt: 274.01 g/mol
InChI Key: NWILLVRIWFDVCA-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-(trifluoromethoxy)aniline is an aromatic compound with the molecular formula C7H4BrF4NO It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to an aniline core

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenating Agents: Bromine, NBS

    Trifluoromethoxy Reagents: Trifluoromethoxy iodide

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Dichloromethane, toluene

Major Products Formed

The major products formed from these reactions include various substituted anilines, trifluoromethoxy derivatives, and coupled aromatic compounds .

Scientific Research Applications

5-Bromo-3-fluoro-2-(trifluoromethoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and as a probe in biochemical studies.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethoxy groups can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(trifluoromethoxy)aniline
  • 2-Bromo-5-(trifluoromethyl)aniline
  • 3-(Trifluoromethoxy)aniline

Uniqueness

5-Bromo-3-fluoro-2-(trifluoromethoxy)aniline is unique due to the specific arrangement of bromine, fluorine, and trifluoromethoxy groups on the aniline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

1805249-12-0

Molecular Formula

C7H4BrF4NO

Molecular Weight

274.01 g/mol

IUPAC Name

5-bromo-3-fluoro-2-(trifluoromethoxy)aniline

InChI

InChI=1S/C7H4BrF4NO/c8-3-1-4(9)6(5(13)2-3)14-7(10,11)12/h1-2H,13H2

InChI Key

NWILLVRIWFDVCA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)OC(F)(F)F)F)Br

Origin of Product

United States

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